molecular formula C15H13ClO2 B6365238 2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% CAS No. 1261938-58-2

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95%

Cat. No. B6365238
CAS RN: 1261938-58-2
M. Wt: 260.71 g/mol
InChI Key: PVDDSZLHTSSFLE-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% (also known as 2-Chloro-5-diphenylmethylbenzoic acid) is a chemical compound from the benzoic acid family. It is a white crystalline solid that is soluble in water and is used in a variety of applications. It is also used in the synthesis of other compounds, including pharmaceuticals, dyes, and agrochemicals. This compound is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% acts as an inhibitor of enzymes, by blocking the active sites of the enzymes. This inhibition can be used to study the effects of various compounds on the activity of enzymes, as well as to study the structure and function of proteins.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects, including an increase in muscle strength and an increase in alertness. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. Inhibition of this enzyme can lead to a decrease in melanin production, which can have a variety of effects, including a decrease in skin pigmentation.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water, making it easy to use in aqueous solutions. However, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments. Additionally, its inhibition of enzymes can be reversible, meaning that it may not be suitable for long-term experiments.

Future Directions

There are a variety of potential future directions for the use of 2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95%. It could be used to study the effects of various compounds on the activity of enzymes, as well as to study the structure and function of proteins. It could also be used to study the metabolism of drugs, and in the study of drug-receptor interactions. Additionally, it could be used to study the effects of various compounds on the synthesis of melanin, as well as in the study of other biochemical and physiological processes. Finally, it could be used to study the effects of various compounds on the activity of other enzymes, as well as in the study of other biochemical and physiological processes.

Synthesis Methods

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% is synthesized using a reaction between 2,3-dimethylphenol and chloroacetic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of about 80°C for several hours, and the product is then purified by recrystallization.

Scientific Research Applications

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as well as in laboratory experiments. It has been used to study the effects of various compounds on the activity of enzymes, as well as to study the structure and function of proteins. It has also been used in studies of the metabolism of drugs, and in the study of drug-receptor interactions.

properties

IUPAC Name

2-chloro-5-(2,3-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDDSZLHTSSFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681327
Record name 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,3-dimethylphenyl)benzoic acid

CAS RN

1261938-58-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-2′,3′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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